molecular formula C20H21N5O3 B2797748 benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034613-78-8

benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2797748
CAS No.: 2034613-78-8
M. Wt: 379.42
InChI Key: XDSYYTXCLFCRFA-UHFFFAOYSA-N
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Description

Benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • A pyridine ring substituted at the 3-position with a methyl group-linked pyrazole (1-methyl-1H-pyrazol-5-yl).
  • An amide bond connecting the pyridinylmethyl group to a glycine-derived backbone.
  • A benzyl carbamate moiety at the terminal end, serving as a protective group or functional handle.

Properties

IUPAC Name

benzyl N-[2-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-25-18(9-10-24-25)17-8-7-16(11-21-17)12-22-19(26)13-23-20(27)28-14-15-5-3-2-4-6-15/h2-11H,12-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSYYTXCLFCRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity, drawing from diverse research findings.

Synthesis and Characterization

The compound was synthesized through a multi-step reaction involving the condensation of benzyl carbamate with various pyrazole and pyridine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy were employed to confirm its structure and purity. The synthesis pathway typically involves:

  • Formation of the Pyrazole Ring : Utilizing 1-methyl-1H-pyrazole as a starting material.
  • Pyridine Integration : Reacting with 6-(pyridin-3-yl)methyl amine to introduce the pyridine moiety.
  • Final Coupling : The final product is obtained by coupling the intermediate with benzyl carbamate.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of autophagy pathways and mTOR signaling. Similar compounds have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by disrupting autophagic flux .
  • Antioxidant Activity : The pyrazole derivatives are known for their antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .

The mechanisms through which this compound exerts its effects include:

  • mTOR Pathway Modulation : It has been observed that related compounds can reduce mTORC1 activity, leading to increased autophagy at basal levels, which is crucial for cancer cell survival .
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may arise from the compound's ability to scavenge free radicals, thereby reducing cellular damage .

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazole derivatives similar to this compound:

StudyFindings
Demonstrated in vitro anti-diabetic and antioxidant activities of pyrazole derivatives.
Identified submicromolar antiproliferative activity in pancreatic cancer cells with modulation of autophagy.
Reviewed a wide range of biological activities associated with pyrazole compounds, including anti-inflammatory and antimicrobial effects.

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

  • Benzyl Group : Known for enhancing lipophilicity and biological activity.
  • Carbamate Moiety : Often involved in biological interactions and can modulate receptor activity.
  • Pyridinyl-Pyrazole Unit : This heterocyclic structure is associated with a wide range of pharmacological effects.

Anticancer Activity

Recent studies indicate that compounds similar to benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate exhibit significant anticancer properties. Pyrazole derivatives, in particular, have been shown to inhibit various cancer cell lines effectively. For instance:

  • Inhibition of Kinases : Certain pyrazole derivatives have demonstrated the ability to inhibit kinases associated with cancer progression, making them potential candidates for targeted cancer therapies .

Anti-inflammatory Properties

The pyrazole scaffold is recognized for its anti-inflammatory effects. Compounds derived from this structure have been developed to reduce inflammation by inhibiting specific pathways involved in inflammatory responses. The anti-inflammatory efficacy is often quantified through assays measuring cytokine levels or cell viability in inflammatory models .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the literature, similar compounds often utilize methods such as:

  • Condensation Reactions : Combining various reactants under controlled conditions to form the desired compound.

Understanding the mechanisms by which this compound interacts with biological systems is crucial for predicting its efficacy and safety in therapeutic applications. Research suggests that the compound may interact with multiple biological targets, potentially leading to diverse pharmacological effects .

Case Study 1: Anticancer Efficacy

A study evaluating the cytotoxic potential of pyrazole derivatives found that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines, including HepG2 and A549. The IC50 values indicated strong potential for these compounds as anticancer agents.

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory properties, pyrazole derivatives showed a marked reduction in pro-inflammatory cytokines when tested in vitro. The results suggested that these compounds could serve as effective treatments for inflammatory diseases, warranting further investigation into their mechanisms of action.

Comparison with Similar Compounds

Structural Analogues from Patent Literature (EP 3 595 668 B1)

A closely related compound described in EP 3 595 668 B1 shares the benzyl carbamate and pyridine core but diverges in substituents (e.g., benzoazepine and dipropylcarbamoyl groups) . Key differences include:

  • Substituent Complexity : The patent compound incorporates a benzoazepine-carboxamide unit, enhancing hydrophobicity and target affinity compared to the simpler pyrazole in the target compound.
  • Linker Flexibility: The patent compound’s extended linker (6-aminohexanoic acid) may improve solubility and proteolytic stability relative to the shorter glycine linker in the target compound.
Property Target Compound Patent Compound (EP 3 595 668 B1)
Molecular Weight ~400–450 g/mol (estimated) >800 g/mol (due to benzoazepine and linker)
Key Functional Groups Pyridine, pyrazole, carbamate Pyridine, benzoazepine, carbamate, urea
Solubility Moderate (polar pyridine vs. hydrophobic carbamate) Likely lower (increased hydrophobicity)

Carbamate- and Amide-Functionalized Analogues

The synthesis of 3-[3-(3-carboxyphenyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid (16b) (Synthesis) demonstrates the impact of carbamate vs. hydroxamic acid groups :

  • Stability : The benzyl carbamate in the target compound is more hydrolytically stable under physiological conditions than the hydroxamic acid in 16b, which may chelate metal ions but is prone to degradation.
  • Bioactivity: Hydroxamic acids (e.g., 16b) are known for histone deacetylase (HDAC) inhibition, whereas carbamates are often used as prodrugs or protective groups.

Q & A

Q. Advanced

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Salt Formation : Convert the free base to hydrochloride or mesylate salts for improved aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins for cell-based assays .

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